molecular formula C30H48O5 B1667634 Asiatic acid CAS No. 464-92-6

Asiatic acid

Cat. No. B1667634
CAS RN: 464-92-6
M. Wt: 488.7 g/mol
InChI Key: JXSVIVRDWWRQRT-UYDOISQJSA-N
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In Vivo

In vivo studies of asiatic acid have shown that it has anti-inflammatory, antioxidant, anti-aging, and wound-healing effects. It has been shown to reduce inflammation and oxidative stress in animal models of arthritis, diabetes, and other diseases. In addition, this compound has been shown to reduce the formation of free radicals and improve wound healing in animal models.

In Vitro

In vitro studies of asiatic acid have shown that it has anti-inflammatory, antioxidant, and anti-aging effects. It has been shown to reduce the production of pro-inflammatory cytokines and reduce oxidative damage in cultured cells. In addition, this compound has been shown to reduce the formation of free radicals and improve cell viability in cultured cells.

Mechanism of Action

The mechanism of action of asiatic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and transcription factors. For instance, this compound has been shown to inhibit the expression of inflammatory factors through the PPARγ/NF-κB signaling pathway . Additionally, it enhances the concentrations of enzymatic and non-enzymatic antioxidants, thereby preventing lipid peroxidation and oxidative stress .

Similar Compounds:

Uniqueness of this compound: this compound stands out due to its potent antioxidant and anti-inflammatory properties. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound with broad therapeutic potential. Unlike its glycoside counterparts, this compound is more readily absorbed and utilized by the body, enhancing its effectiveness in various applications .

Biological Activity

Asiatic acid has been shown to have anti-inflammatory, antioxidant, anti-aging, and wound-healing effects. It has been shown to reduce inflammation and oxidative stress in animal models and to reduce the formation of free radicals and improve wound healing in animal models. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and reduce oxidative damage in cultured cells.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models and to reduce the formation of free radicals and improve wound healing in animal models. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and reduce oxidative damage in cultured cells.

Advantages and Limitations for Lab Experiments

The advantages of using asiatic acid in laboratory experiments include its anti-inflammatory, antioxidant, anti-aging, and wound-healing effects. It has been shown to reduce inflammation and oxidative stress in animal models and to reduce the formation of free radicals and improve wound healing in animal models. The limitations of using this compound in laboratory experiments include its potential cytotoxicity, as it has been shown to reduce the production of pro-inflammatory cytokines and reduce oxidative damage in cultured cells.

Future Directions

For asiatic acid research include exploring its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects. Other potential future directions include exploring its potential as an anti-aging agent, as well as its potential for use in skin care products. Additionally, further research is needed to investigate the potential interactions between this compound and other drugs, as well as its potential for drug delivery. Finally, further research is needed to explore the potential of this compound as an anti-inflammatory agent and its potential for use in the treatment of inflammatory diseases.

Safety and Hazards

AA is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Asiatic acid possesses numerous pharmacological activities such as antioxidant and anti-inflammatory and regulates apoptosis . In various in vitro and in vivo studies, this compound has been found to affect many enzymes, receptors, growth factors, transcription factors, apoptotic proteins, and cell signaling cascades .

Cellular Effects

This compound has shown potent antihypertensive, neuroprotective, cardioprotective, antimicrobial, and antitumor activities in preclinical studies . It has been shown to influence multiple enzymes, receptors, growth factors, transcription factors, apoptotic proteins, and cell signaling cascades in several in vitro and in vivo experiments .

Molecular Mechanism

This compound exhibits multipharmacological properties and multimodal molecular mechanisms in several in vitro, in vivo, and in silico studies . Molecular docking analysis demonstrated a strong affinity between this compound and PPARγ . Further molecular dynamics simulations demonstrated the favorable stability of this compound-PPARγ protein complexes .

Temporal Effects in Laboratory Settings

The studies demonstrate the polypharmacological properties, therapeutic potential, and molecular mechanisms of this compound in numerous diseases . This compound showed favorable pharmacokinetics and was found to be bioavailable following oral or interaperitoneal administration .

Dosage Effects in Animal Models

In a DNCB-induced Atopic Dermatitis animal model, this compound treatment (30 and 75 mg/kg/day) for 18 days decreased AD skin lesions formation and affected other AD characteristics . In another study, a 14-day administration of this compound (30 mg/kg/day) by oral gavage normalized the cystometric parameters corresponding to Detrusor Overactivity and reduced the accompanying oxidative stress .

Metabolic Pathways

This compound has been shown to influence the arachidonic acid (AA) pathway, which plays a key role in cardiovascular biology, carcinogenesis, and many inflammatory diseases .

Transport and Distribution

It is known that this compound showed favorable pharmacokinetics and was found to be bioavailable following oral or interaperitoneal administration .

Subcellular Localization

It has been shown that this compound stabilized F-actin and diphospho-MLC at the cell periphery and prevented their rearrangement stimulated by TNF-α .

Chemical Reactions Analysis

Types of Reactions: Asiatic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced biological activities. For instance, oxidation of this compound can lead to the formation of this compound derivatives with improved anti-inflammatory properties .

Scientific Research Applications

Chemistry: In chemistry, asiatic acid is used as a precursor for synthesizing various bioactive compounds. Its unique structure allows for the development of new derivatives with enhanced pharmacological properties .

Biology: In biological research, this compound is known for its neuroprotective and cardioprotective effects. It has been shown to influence multiple enzymes, receptors, and cell signaling pathways, making it a valuable compound for studying cellular mechanisms .

Medicine: this compound has demonstrated significant therapeutic potential in medicine. It has been used in preclinical trials for treating hypertension, diabetes, and cancer. Its ability to modulate inflammatory responses and promote wound healing makes it a promising candidate for developing new drugs .

Industry: In the industrial sector, this compound is used in the formulation of skincare products due to its wound healing and anti-aging properties. It is also being explored for its potential in developing new drug delivery systems .

properties

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24+,26+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSVIVRDWWRQRT-UYDOISQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019207
Record name Asiatic acid
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URL https://comptox.epa.gov/dashboard/DTXSID901019207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Asiatic acid (AA), a triterpene, decreased viability and induced apoptosis of HepG2 human hepatoma cells in a dose-dependent manner. AA also markedly increased intracellular Ca(2+) level, which was blocked by TMB-8 and dantrolene, intracellular Ca(2+) release blockers, but not by EGTA, an extracellular Ca(2+) chelator. Moreover, AA-induced apoptosis was significantly suppressed by treatment with TMB-8 and dantrolene, suggesting that intracellular Ca(2+) release may play an essential role in the AA-induced apoptosis. In addition, AA profoundly increased protein level of p53, which was also inhibited by BAPTA/AM, an intracellular Ca(2+) chelator, TMB-8 and dantrolene. Treatment with A23187, a Ca(2+) ionophore, or thapsigargin, a Ca(2+)-ATPase inhibitor, alone enhanced p53 nuclear accumulation, indicating that p53 accumulation is dependent on intracellular Ca(2+) increase. Furthermore, the viability of Hep3B, p53-null cells, was much higher than that of HepG2, p53-wild type cells, when treated with AA. Taken together, these results suggest that AA induced apoptosis through increased intracellular Ca(2+), which, in turn, enhanced p53 expression in HepG2 cells. These results further suggest that AA may be a valuable agent for the therapeutic intervention of human hepatomas., The aim of this study was to evaluate the effect of the chloroform extract of Terminalia catappa L. leaves (TCCE) on carbon tetrachloride (CCl(4))-induced acute liver damage and D-galactosamine (D-GalN)-induced hepatocyte injury. Moreover, the effects of ursolic acid and asiatic acid, two isolated components of TCCE, on mitochondria and free radicals were investigated to determine the mechanism underlying the action of TCCE on hepatotoxicity. In the acute hepatic damage test, remarkable rises in the activity of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) (5.7- and 2.0-fold) induced by CCl(4) were reversed and significant morphological changes were lessened with pre-treatment with 50 and 100 mg kg(-1) TCCE. In the hepatocyte injury experiment, the increases in ALT and AST levels (1.9- and 2.1-fold) in the medium of primary cultured hepatocytes induced by D-GalN were blocked by pre-treatment with 0.05, 0.1, 0.5 g L(-1) TCCE. In addition, Ca(2+)-induced mitochondrial swelling was dose-dependently inhibited by 50-500 microM ursolic acid and asiatic acid. Both ursolic acid and asiatic acid, at concentrations ranging from 50 to 500 microM, showed dose-dependent superoxide anion and hydroxyl radical scavenging activity. It can be concluded that TCCE has hepatoprotective activity and the mechanism is related to protection of liver mitochondria and the scavenging action on free radicals., This study first investigates the anticancer effect of asiatic acid in two human breast cancer cell lines, MCF-7 and MDA-MB-231. Asiatic acid exhibited effective cell growth inhibition by inducing cancer cells to undergo S-G2/M phase arrest and apoptosis. Blockade of cell cycle was associated with increased p21/WAF1 levels and reduced amounts of cyclinB1, cyclinA, Cdc2, and Cdc25C in a p53-independent manner. Asiatic acid also reduced Cdc2 function by increasing the association of p21/WAF1/Cdc2 complex and the level of inactivated phospho-Cdc2 and phospho-Cdc25C. Asiatic acid treatment triggered the mitochondrial apoptotic pathway indicated by changing Bax/Bcl-2 ratios, cytochrome c release, and caspase-9 activation, but it did not act on Fas/Fas ligand pathways and the activation of caspase-8. We also found that mitogen-activated protein kinases (MAPKs), extracellular signal-regulated kinase (ERK1/2), and p38, but not c-Jun NH2-terminal kinase (JNK), are critical mediators in asiatic acid-induced cell growth inhibition. U0126 [1,4-diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene] or SB203580 [4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole], specific inhibitors of mitogen-activated protein kinase kinase and p38 kinase activities, significantly decreased or delayed apoptosis. Asiatic acid was likely to confine the breast cancer cells in the S-G2/M phase mainly through the p38 pathway, because both SB203580 and p38 small interfering RNA (siRNA) inhibition significantly attenuated the accumulation of inactive phospho-Cdc2 and phospho-Cdc25C proteins and the cell numbers of S-G2/M phase. Moreover, U0126 and ERK siRNA inhibition completely suppressed asiatic acid-induced Bcl-2 phosphorylation and Bax up-regulation, and caspase-9 activation. Together, these results imply a critical role for ERK1/2 and p38 but not JNK, p53, and Fas/Fas ligand in asiatic acid-induced S-G2/M arrest and apoptosis of human breast cancer cells., Asiatic acid (AA) is a pentacyclic triterpene found in Centella asiatica. In the present study, the mechanism of anticancer effect of AA on skin cancer was investigated. AA decreased viability and induced apoptosis in human melanoma SK-MEL-2 cells in a time- and dose-dependent manner. AA also markedly increased intracellular reactive oxygen species (ROS) level and enhanced the expression of Bax but not Bcl-2 protein in the cells. In addition, AA-induced activation of caspase-3 activity in a dose-dependent manner. Pretreatment with Trolox, an antioxidant, significantly blocked the induction of Bax and activation of caspase-3 in AA-treated cells. Furthermore, Ac-DEVD-CHO, a specific caspase-3 inhibitor, and Trolox prevented the AA-induced apoptosis. AA did not elevate p53 nuclear protein levels that are present in a mutant form in SK-MEL-2 cells. These results suggest that AA-induced apoptosis may be mediated through generation of ROS, alteration of Bax/Bcl-2 ratio and activation of caspase-3, but p53-independent. These results further suggest that AA may be a good candidate for the therapeutic intervention of human skin cancer., For more Mechanism of Action (Complete) data for ASIATIC ACID (6 total), please visit the HSDB record page.
Record name ASIATIC ACID
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CAS RN

464-92-6
Record name Asiatic acid
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Record name Asiatic acid
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Record name ASIATIC ACID
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Record name ASIATIC ACID
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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